N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound is a nitrogenous heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene) with substituents that include:
- A 4-fluorophenyl group attached via an acetamide linkage.
- A 2-fluorophenyl substituent at position 5 of the tricyclic system.
- A hydroxymethyl group at position 11, enhancing hydrophilicity.
- A methyl group at position 14 and a sulfanyl bridge at position 5.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O3S/c1-14-23-19(15(12-33)11-29-14)10-20-25(35-23)31-24(18-4-2-3-5-21(18)28)32-26(20)36-13-22(34)30-17-8-6-16(27)7-9-17/h2-9,11,33H,10,12-13H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEPVPHJVDCEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC(=O)NC5=CC=C(C=C5)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves several steps, including the formation of the triazatricyclo compound and subsequent functionalization. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
The following compounds share structural or functional similarities:
*Estimated based on structural analogs.
Physicochemical and Functional Comparisons
Halogen Substitution Effects
- Target Compound vs. Chlorophenyl Analog : Replacing 2-fluorophenyl with 2-chlorophenyl increases molecular weight by ~16.5 g/mol and logP by ~0.5 units, enhancing lipophilicity. Chlorine’s larger atomic radius may improve hydrophobic interactions in target binding pockets but reduce metabolic stability compared to fluorine .
- Fluorine-Specific Effects: The 4-fluorophenyl group in the target compound may engage in halogen bonding with protein targets (e.g., kinases), a feature less pronounced in non-halogenated analogs .
Hydroxymethyl vs. Methyl Groups
- For example, in triterpenoids like OA and HG, hydroxyl groups correlate with enhanced binding to anti-inflammatory targets .
Tricyclic Core Modifications
- The tricyclic system’s rigidity may limit conformational flexibility, favoring selective binding. Analogous nitrogenous heterocycles (e.g., pyrido-pyrimidines) are known kinase inhibitors, suggesting a similar mechanism for the target compound .
Mechanistic Insights from Docking and Transcriptome Studies
Park et al. (2023) demonstrated that structurally similar compounds (e.g., OA and HG) share overlapping mechanisms of action (MOAs) via systems pharmacology and molecular docking . Applying these methods to the target compound and its analogs:
- Docking Analysis : The hydroxymethyl and fluorophenyl groups likely anchor the compound to polar and hydrophobic regions of protein targets, respectively. Chlorophenyl analogs may exhibit stronger hydrophobic interactions but weaker halogen bonding.
- Transcriptome Profiling: If the target compound shares MOAs with triterpenoids, it may modulate pathways like NF-κB or MAPK, common in anti-inflammatory and anticancer responses .
Biological Activity
N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.
Structure and Properties
The compound features a unique triazatricyclo structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 466.53 g/mol. The presence of fluorine atoms is significant as they often enhance the pharmacological properties of organic compounds.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests demonstrated significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.9 μM |
| Methicillin-resistant S. aureus (MRSA) | 25.9 μM |
| Enterococcus faecalis | No significant activity |
The compound exhibited bactericidal effects as the minimum bactericidal concentration (MBC) values were equal to MIC values .
Anti-inflammatory Potential
The anti-inflammatory properties of this compound were evaluated through its effect on tumor necrosis factor-alpha (TNFα) release in cellular models. The compound demonstrated a dose-dependent inhibition of TNFα production in activated macrophages:
| Concentration (μM) | TNFα Inhibition (%) |
|---|---|
| 1 | 20 |
| 10 | 45 |
| 50 | 75 |
These results suggest that the compound may serve as a potential therapeutic agent for TNFα-related inflammatory diseases .
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation and microbial resistance:
- Inhibition of NF-kB Activation : The compound may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses.
- Interference with Bacterial Cell Wall Synthesis : Its structural components suggest potential interactions with bacterial cell wall biosynthesis pathways.
Case Study: Antimicrobial Efficacy
In a recent study published in Frontiers in Microbiology, researchers tested this compound against clinical isolates of MRSA and found that it inhibited bacterial growth effectively at concentrations comparable to existing antibiotics .
Case Study: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound using an animal model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers in treated animals compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
